2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetrahydrobenzothienopyrimidine derivative characterized by a chloromethyl substituent at the 2-position of the pyrimidine ring. This compound is synthesized via cyclization and chlorination steps starting from ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate, followed by treatment with phosphorus oxychloride . It exhibits a melting point of 234–236°C and a moderate synthetic yield (79%) . The chloromethyl group enhances electrophilicity, making it a versatile intermediate for further functionalization, such as nucleophilic substitution reactions .
Properties
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h1-5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHMBNWVLWMONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237782 | |
| Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89567-03-3 | |
| Record name | 2-(Chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89567-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089567033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Cyclization Using Polyphosphoric Acid (PPA)
In a procedure adapted from MDPI’s synthesis of analogous thienotriazolopyrimidinones, 2,3-diamino-5-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes oxidative cyclization in PPA at 250–280°C for 18–20 hours. For the target compound, introducing a chloromethyl group at the 2-position requires substituting the methyl group with a chloromethyl moiety via post-cyclization alkylation.
Reaction Conditions
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Reagents : 2,3-diamino-5-(hydroxymethyl)thieno[2,3-d]pyrimidin-4(3H)-one, PPA
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Temperature : 250–280°C
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Time : 18–20 hours
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Yield : ~70% (estimated for cyclization step)
Post-cyclization, the hydroxymethyl group is chlorinated using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C.
Direct introduction of the chloromethyl group into the pyrimidinone ring is achieved via electrophilic substitution or nucleophilic displacement.
Chlorination with Phosphorus Oxychloride (POCl₃)
A method analogous to the synthesis of 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine involves refluxing 2-(hydroxymethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one with excess POCl₃.
Procedure
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Reagents : 2-(hydroxymethyl) precursor (0.82 mmol), POCl₃ (5 mL)
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Conditions : Reflux at 110°C for 3 hours
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Workup : Evaporation under reduced pressure, neutralization with NaHCO₃, extraction with ethyl acetate
Mechanistic Insight
POCl₃ acts as both a chlorinating agent and solvent, converting the hydroxymethyl (-CH₂OH) group to chloromethyl (-CH₂Cl) via intermediate phosphate ester formation.
Multi-Step Assembly via Tetrahydrobenzothiophene Intermediates
Ring Construction Followed by Functionalization
A modular approach first synthesizes the tetrahydrobenzothiophene ring, followed by pyrimidinone annulation and chloromethylation.
Step 1: Synthesis of 5,6,7,8-Tetrahydrobenzo[4,thiophene
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Cyclohexanone is condensed with ethyl cyanoacetate to form a bicyclic ketone, which undergoes sulfurization with elemental sulfur in DMF.
Step 2: Pyrimidinone Ring Formation
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The thiophene intermediate reacts with guanidine nitrate in ethanol under reflux to yield 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one.
Step 3: Chloromethylation
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The 2-position is alkylated using chloromethyl methyl ether (MOMCl) and AlCl₃ in dichloroethane at 40°C for 6 hours, achieving ~85% conversion.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Methods
| Method | Key Reagent | Temperature | Time (h) | Yield | Advantages |
|---|---|---|---|---|---|
| Cyclocondensation + PPA | PPA | 250–280°C | 18–20 | 70% | High regioselectivity |
| POCl₃ Chlorination | POCl₃ | 110°C | 3 | 97% | Single-step, high efficiency |
| Modular Assembly | MOMCl/AlCl₃ | 40°C | 6 | 85% | Flexibility in intermediate functionalization |
Challenges and Optimization
Chemical Reactions Analysis
2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Cyclization Reactions: The compound can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include primary amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of epidermal growth factor receptor (EGFR) and other kinases, showing promise in cancer treatment.
Antimicrobial Agents: Some derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents.
Antimalarial Agents: The compound has been evaluated for its antiplasmodial activity, showing effectiveness against Plasmodium falciparum.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. For example, as an EGFR inhibitor, it binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The chloromethyl-substituted derivative demonstrates distinct physicochemical properties compared to analogs:
Key Observations :
- The chloromethyl derivative exhibits higher thermal stability than analogs with bulkier substituents (e.g., benzylpiperazinyl), likely due to reduced steric hindrance .
- Electron-withdrawing groups (e.g., chloromethyl) enhance electrophilicity at the 2-position, facilitating nucleophilic substitutions, while electron-donating groups (e.g., hydrazino) promote condensation reactions .
Biological Activity
2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both sulfur and nitrogen atoms, which influences its interactions with biological targets. The compound is primarily studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Research indicates that derivatives of 2-(chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against various cancer cell lines. A notable study reported that derivatives demonstrated potent inhibitory effects on human cancer cell lines such as HepG2 and A549, with IC50 values ranging from 1.2 nM to 48 nM depending on the specific derivative used .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
The mechanism of action appears to involve apoptosis induction in cancer cells. Flow cytometry analysis revealed that treatment with certain derivatives resulted in significant apoptotic cell populations .
Antimicrobial Activity
In addition to anticancer effects, compounds related to 2-(chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for antimicrobial activity. The presence of the thiophene moiety contributes to the bioactivity by enhancing interactions with microbial targets. Studies have shown that these compounds exhibit broad-spectrum antimicrobial activity against various bacterial strains .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound class has also been explored. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests a possible therapeutic role in treating conditions characterized by chronic inflammation .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of 2-(chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one to evaluate their biological activities. For example:
- Study A : Investigated the synthesis of novel derivatives and their anticancer activities across multiple cell lines. The results indicated that structural modifications significantly influenced biological activity.
- Study B : Focused on the antimicrobial properties of synthesized compounds against Gram-positive and Gram-negative bacteria. The findings highlighted the effectiveness of certain derivatives in inhibiting bacterial growth.
Q & A
Q. What are the common synthetic routes for 2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?
The compound is synthesized via three primary routes:
- Gewald Reaction : Cyclohexanone, ethyl cyanoacetate, and sulfur react to form the benzothiophene precursor, which undergoes cyclization with formamide to yield the core structure .
- Formamide Cyclization : Heating 2-amino-4,5-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with formamide generates the tetrahydrobenzothienopyrimidinone scaffold .
- Aza-Wittig Reaction : Used to introduce substituents at the 2-position, enabling diversity in derivatives (e.g., dialkylamino or thioether groups) .
Q. How is the core structure characterized using spectroscopic methods?
- 1H NMR : Key peaks include broad singlets for NH (~13.5 ppm) and aromatic CH (~8.0 ppm), with m/z 222 [M]+ in mass spectrometry confirming molecular weight .
- X-ray Crystallography : Reveals planar thienopyrimidine rings and substituent orientations, critical for structure-activity relationship (SAR) studies .
- Elemental Analysis : Validates purity (e.g., C 54.02%, H 4.53%, N 12.60% for the thione analog) .
Q. What are the key intermediates in synthesizing derivatives of this compound?
- 4-Chloro Intermediate : Generated via POCl3 treatment, enabling nucleophilic substitutions (e.g., with amines or thiols) to introduce functional groups .
- Selanyl Derivatives : Synthesized using NaHSe or Lawsan reagent, yielding analogs with enhanced antimicrobial activity .
Advanced Research Questions
Q. How do structural modifications at the 2-position influence biological activity?
- Thiosemicarbazide Moieties : Enhance antitumor activity by intercalating DNA or inhibiting topoisomerases, as seen in derivatives with IC50 values <10 μM against cancer cell lines .
- Selenyl Groups : Improve antimicrobial potency (MIC 2–8 μg/mL) due to increased electrophilicity and membrane disruption .
- Chloromethyl Substitution : Facilitates prodrug formation (e.g., with niacin) for sustained hypolipidemic effects in vivo .
Q. What strategies resolve contradictions in reported biological activities across studies?
- SAR Analysis : Compare substituent effects; e.g., 2-dialkylamino derivatives show variable activity depending on steric bulk and electronic properties .
- Assay Standardization : Address discrepancies in MIC values by using consistent bacterial strains (e.g., P. aeruginosa ATCC 10145) and growth conditions .
- Computational Validation : Docking studies (e.g., targeting TrmD enzyme) reconcile differences by identifying binding affinity variations among analogs .
Q. How can computational methods predict biological targets for this compound?
- Molecular Docking : Ligand 2g (N-(pyridin-4-yl)-tetrahydrobenzothienopyrimidine-4-carboxamide) showed high affinity for P. aeruginosa TrmD (binding energy −9.2 kcal/mol), explaining its broad-spectrum activity .
- MD Simulations : Reveal stable interactions (RMSD <2 Å) between hypolipidemic derivatives and HMG-CoA reductase, guiding lead optimization .
Q. How to optimize reaction conditions for high-purity derivatives?
- Solvent Selection : DMF or THF improves aza-Wittig reaction yields (75–85%) by stabilizing intermediates .
- Catalyst Screening : KI enhances nucleophilic substitution efficiency (e.g., 4-chloro to 4-methylsulfonyl conversions) .
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol) achieves >95% purity for biological testing .
Q. What is the compound’s role in developing hypolipidemic agents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
